molecular formula C21H21F3N2O2 B6536101 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide CAS No. 1040643-98-8

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B6536101
CAS No.: 1040643-98-8
M. Wt: 390.4 g/mol
InChI Key: PKZZTQPORFFXSP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,3-dihydro-1H-indole core substituted at the 6-position with a 2-(trifluoromethyl)benzamide group and at the 1-position with a 2,2-dimethylpropanoyl (pivaloyl) moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the dihydroindole scaffold may confer conformational rigidity, influencing receptor binding.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-20(2,3)19(28)26-11-10-13-8-9-14(12-17(13)26)25-18(27)15-6-4-5-7-16(15)21(22,23)24/h4-9,12H,10-11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZZTQPORFFXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Benzamide/Indole Core Molecular Formula Molecular Weight (g/mol) Biological Activity/Use Reference
Target Compound 2-(Trifluoromethyl)benzamide; Pivaloyl on indole C₂₃H₂₂F₃N₂O₂ 428.43 Not explicitly stated
N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzenesulfonamide 4-Fluoro-2-methylbenzenesulfonamide C₂₀H₂₃FN₂O₃S 390.47 Not reported
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide 3-Nitro-5-(trifluoromethyl)benzamide C₁₆H₁₃F₃N₂O₃ 338.29 FtsZ protein inhibitor (in silico)
N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) 2-(Trifluoromethyl)benzamide; isopropoxy phenyl C₁₇H₁₆F₃NO₂ 323.31 Pesticide (fungicide)
N-[2-[(2-Nitrophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide (from ) Thienylmethylthio; nitroaniline ethyl linker C₂₁H₂₀N₄O₃S₂ 440.54 Antiviral, antithrombotic
Key Observations:
  • Substituent Diversity: The target compound’s 2-(trifluoromethyl)benzamide group is structurally analogous to flutolanil (), but the dihydroindole-pivaloyl moiety distinguishes it from simpler aryl amides.
  • Sulfonamide vs. Benzamide : The sulfonamide analog in replaces the benzamide with a sulfonamide group, reducing molecular weight (390.47 vs. 428.43) and altering electronic properties, which could impact solubility or binding kinetics .
  • Heterocyclic Modifications: Compounds in , such as N-[2-[(2-nitrophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide, incorporate thiophene or thiazole groups. These heterocycles may enhance π-π stacking interactions with biological targets compared to the target compound’s indole core .

Functional and Pharmacological Comparisons

  • Enzyme Inhibition: The compound 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide () was studied for FtsZ protein inhibition via in silico docking, suggesting benzamide derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit strong binding to bacterial targets. The target compound’s trifluoromethyl group may similarly enhance affinity for enzyme active sites .
  • Therapeutic vs. Agricultural Use : Flutolanil () is a fungicide, highlighting the dual utility of trifluoromethylbenzamides in agriculture and medicine. The target compound’s dihydroindole scaffold may redirect its application toward human therapeutics due to structural similarity to bioactive indole derivatives .

Research Findings and Implications

  • In Silico Insights : Molecular docking studies () emphasize the importance of trifluoromethyl and nitro groups in enhancing ligand-protein interactions. The target compound’s -CF₃ group may similarly stabilize binding via hydrophobic and electrostatic interactions .
  • Synthetic Accessibility : demonstrates methods for synthesizing N,O-bidentate directing groups, which could inform scalable production of the target compound’s benzamide moiety .

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